molecular formula C7H6N4 B3043660 Pyridine-2-yl-N-cyanoamidine CAS No. 89795-81-3

Pyridine-2-yl-N-cyanoamidine

Cat. No.: B3043660
CAS No.: 89795-81-3
M. Wt: 146.15 g/mol
InChI Key: HMQYOLLIJRIQNB-UHFFFAOYSA-N
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Description

Pyridine-2-yl-N-cyanoamidine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal Extraction and Coordination Chemistry

  • Zinc(II) Extraction : Hydrophobic N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides, which include compounds similar to (Z)-N'-cyanopyridine-2-carboximidamide, are efficient extractants for zinc(II) from acidic chloride solutions. The study by Wojciechowska et al. (2017) highlights that the extraction abilities increase with the concentration of chloride ions, and N′-(2-ethylhexyloxy)pyridine-4-carboximidamide is particularly efficient, suggesting potential applications in metal recovery and environmental remediation Wojciechowska, K. Wieszczycka, & A. Wojciechowska, 2017.

  • Copper(II) Extraction : Similar compounds have also been used to extract copper(II) from chloride solutions, demonstrating the versatility of these carboximidamides in metal extraction technologies Wojciechowska, K. Wieszczycka, Przemysław Aksamitowski, & A. Wojciechowska, 2017.

Catalysis and Polymer Synthesis

  • Copolymerization Catalyst : Azolyl carboximidamides, related to the compound , have been synthesized and used as ligands for Zn(II) and Cu(II) complexes. These complexes have been applied as catalysts for the copolymerization of carbon dioxide and epoxides, indicating the potential of (Z)-N'-cyanopyridine-2-carboximidamide derivatives in green chemistry and polymer synthesis Walther, K. Wermann, M. Lutsche, W. Günther, H. Görls, & E. Anders, 2006.

Material Science and Crystallography

  • Crystal Structure Analysis : The crystal structures of compounds closely related to (Z)-N'-cyanopyridine-2-carboximidamide have been analyzed to understand their intermolecular interactions, which can have implications for material science and the design of molecular devices Francois Eya’ane Meva, T. Prior, David J Evans, & Emmanuel Roland Mang, 2017.

  • Synthesis and Characterization of Polymorphs : Research into the synthesis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine using 2-cyanopyrimidine (a compound structurally related to (Z)-N'-cyanopyridine-2-carboximidamide) has provided insights into the formation of different polymorphs, which are essential for the development of new materials with specific properties Safin, Tumanov, Alicea A. Leitch, Jaclyn L. Brusso, Filinchuk, & Murugesu, 2015.

Properties

IUPAC Name

N'-cyanopyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQYOLLIJRIQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89795-81-3
Record name N'-Cyano-2-pyridinecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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